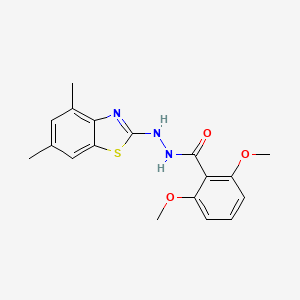

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Description

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a benzothiazole-containing hydrazide derivative. Its structure comprises a 4,6-dimethyl-substituted benzothiazole ring linked via a hydrazide group to a 2,6-dimethoxy-substituted benzoyl moiety. The methoxy and methyl groups enhance lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-11(2)16-14(9-10)25-18(19-16)21-20-17(22)15-12(23-3)6-5-7-13(15)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKBHZJEOGWLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide has shown potential as an antibacterial agent , exhibiting activity against various bacterial strains. Its mechanism involves binding to bacterial enzymes, inhibiting their function and disrupting essential bacterial processes .

Anticancer Activity

Recent studies have indicated that the compound may possess anticancer properties . In vitro tests demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, compounds derived from similar structures exhibited IC50 values ranging from 7.82 to 10.21 μM against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 8.50 |

| HepG2 | 9.20 |

| MCF-7 | 10.00 |

The compound's biological activity extends beyond antibacterial effects; it also shows promise in other areas:

- Antifungal Activity : Preliminary studies suggest effectiveness against certain fungal strains.

- Anti-inflammatory Properties : Investigations are ongoing into its potential to modulate inflammatory pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, this compound was tested on HepG2 cells. The results showed that treatment led to cell cycle arrest at the G1 phase and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with essential bacterial processes, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,6-Dimethoxybenzohydrazide (III)

- Structure : Lacks the benzothiazole moiety, featuring only the 2,6-dimethoxybenzohydrazide group.

- Electronic Properties :

- Role : Serves as a precursor for synthesizing hydrazide derivatives via condensation reactions .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Structure : Benzamide derivative with a 3,4-dimethoxybenzoyl group instead of hydrazide.

- Key Differences :

- Applications : Likely explored for enzyme inhibition due to the benzothiazole core.

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Structure : Fluorine substituents on the benzothiazole ring and a dihydrodioxine moiety.

- Electronic Effects :

N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Electronic and Spectroscopic Comparisons

Dipole Moments and Polarizability

- Target Compound : Estimated dipole moment ~4.7–5.1 Debye (based on computational studies of similar hydrazides) .

- 2,6-Dimethoxybenzamide (II) : Dipole moment 4.37 Debye (DFT/B3LYP), indicating lower polarity compared to hydrazide derivatives.

- Impact : Higher dipole moments in hydrazides suggest stronger intermolecular interactions, influencing crystal packing and solubility .

HOMO-LUMO Gaps

- Target Compound : Predicted energy gap (∆E) ~3–4 eV (estimated from analogous compounds), correlating with moderate chemical stability.

- Fluorinated Analogues : Smaller ∆E due to electron-withdrawing groups, increasing reactivity .

NMR Spectral Data

- Target Compound : Expected signals:

- Comparison with N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) :

Data Tables

Table 1: Key Properties of Selected Compounds

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15H16N4O2S

Molecular Weight: 316.38 g/mol

CAS Number: [not specified in the search results]

IUPAC Name: this compound

The compound features a benzothiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:

- Activity Against Bacteria: The compound demonstrated effectiveness against various bacterial strains. In vitro tests showed inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition: Similar benzothiazole derivatives have shown antifungal activity, suggesting potential efficacy for this compound as well.

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit anticancer properties through several mechanisms:

- Apoptosis Induction: Studies have shown that compounds with benzothiazole structures can induce apoptosis in cancer cells by activating caspases.

- Cell Cycle Arrest: Some derivatives have been reported to cause cell cycle arrest in the G2/M phase, inhibiting cancer cell proliferation.

- Inhibition of Tumor Growth: Animal model studies have suggested that such compounds can inhibit tumor growth significantly.

The biological activity of this compound may be attributed to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in target cells, contributing to cell death.

Case Studies and Research Findings

Table 1 summarizes key findings from studies involving similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.